N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide
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Overview
Description
N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide is a synthetic organic compound characterized by the presence of both chlorobenzylidene and iodinated benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.
Acylation: The hydrazone intermediate is then reacted with 2-iodobenzoyl chloride in the presence of a base such as triethylamine. This step is typically performed in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions to improve yield and purity. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the hydrazone moiety to hydrazine.
Substitution: The iodine atom in the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxo derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor. The presence of the hydrazone moiety makes it a candidate for inhibiting enzymes that interact with hydrazine derivatives.
Medicine
In medicinal chemistry, this compound is explored for its potential anticancer and antimicrobial properties. The combination of chlorobenzylidene and iodinated benzamide groups may enhance its biological activity.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide exerts its effects is primarily through interaction with specific molecular targets. The hydrazone moiety can form covalent bonds with active sites of enzymes, leading to inhibition. Additionally, the iodinated benzamide group may enhance binding affinity to certain proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide
- N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide
- N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-bromobenzamide
Uniqueness
Compared to similar compounds, N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide is unique due to the specific combination of chlorobenzylidene and iodinated benzamide groups. This combination may confer distinct biological activities and chemical reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
765296-89-7 |
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Molecular Formula |
C16H13ClIN3O2 |
Molecular Weight |
441.65 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-iodobenzamide |
InChI |
InChI=1S/C16H13ClIN3O2/c17-12-5-3-4-11(8-12)9-20-21-15(22)10-19-16(23)13-6-1-2-7-14(13)18/h1-9H,10H2,(H,19,23)(H,21,22)/b20-9+ |
InChI Key |
HPIMFFKRKLLBOJ-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)Cl)I |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)Cl)I |
Origin of Product |
United States |
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